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For Researchers, Scientists, and Drug Development Professionals

Abstract
BML-288 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a key enzyme in

the regulation of cyclic nucleotide signaling. This document provides a comprehensive

technical overview of the molecular structure, properties, and biological activity of BML-288. It

includes a summary of its physicochemical and pharmacological properties, a detailed

description of the PDE2 signaling pathway it modulates, and representative experimental

protocols for its use in in vitro research. This guide is intended to serve as a valuable resource

for researchers and drug development professionals investigating the therapeutic potential of

PDE2 inhibition.

Molecular Structure and Properties
BML-288, with the formal name 6,7-Dihydro-5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-

furo[2,3-f]indole-7-carboxamide, is a small molecule inhibitor of phosphodiesterase 2 (PDE2).

[1] Its chemical structure is characterized by a furo[2,3-f]indole core.

Physicochemical Properties of BML-288
A summary of the known physical and chemical properties of BML-288 is presented in Table 1.
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Property Value Source

Molecular Formula C₁₄H₁₀N₄O₃S [1][2][3]

Molecular Weight 314.32 g/mol [1][3]

CAS Number 851681-89-5 [1][2][3]

Appearance Powder [1]

Purity ≥98% [1]

Solubility

Soluble in DMSO (up to 25

mg/ml)[1], Soluble in water (up

to 20 mg/mL)[1]

[1]

Storage Store at -20°C [1]

Stability ≥ 2 years at -20°C [1]

Pharmacological Properties of BML-288
BML-288 is a potent and selective inhibitor of the phosphodiesterase 2 (PDE2) enzyme. A

summary of its pharmacological properties is provided in Table 2.

Property Value Source

Target Phosphodiesterase 2 (PDE2) [1]

Activity Potent and selective inhibitor [1]

IC₅₀ 40 nM [1][2]

Cell Permeability Cell permeable [1]

Mechanism of Action and Signaling Pathway
BML-288 exerts its biological effects through the specific inhibition of phosphodiesterase 2

(PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second

messengers in cellular signaling. A key feature of PDE2 is its allosteric activation by cGMP,
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which increases its rate of cAMP hydrolysis. By inhibiting PDE2, BML-288 prevents the

degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn,

activates downstream signaling cascades mediated by protein kinase A (PKA) and protein

kinase G (PKG).

The signaling pathway modulated by BML-288 is depicted in the following diagram:
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BML-288 inhibits PDE2, leading to increased cAMP and cGMP levels.

Experimental Protocols
The following sections provide representative protocols for the use of BML-288 in in vitro cell-

based assays.
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Preparation of BML-288 Stock Solution
For in vitro experiments, BML-288 is typically dissolved in dimethyl sulfoxide (DMSO) to create

a concentrated stock solution.

Materials:

BML-288 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

Aseptically weigh the desired amount of BML-288 powder.

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10

mM).

Vortex or sonicate briefly until the powder is completely dissolved.

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell-Based Assay Workflow
A general workflow for assessing the effect of BML-288 on cultured cells is outlined below. This

can be adapted for various specific assays, such as measuring cell viability, proliferation, or

specific signaling events.
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Start

1. Cell Culture
Seed cells in a multi-well plate.

2. BML-288 Treatment
Add diluted BML-288 to wells.

3. Incubation
Incubate for the desired time period.

4. Assay Performance
(e.g., Cell viability, cAMP/cGMP measurement)

5. Data Analysis
Quantify results and determine IC50.

End

Click to download full resolution via product page

A generalized workflow for in vitro cell-based assays with BML-288.

Example Protocol: In Vitro PDE2 Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of BML-288 on

PDE2 in a cell-free system.

Materials:

Recombinant human PDE2 enzyme

cAMP or cGMP substrate

BML-288
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Assay buffer

Detection reagents (e.g., fluorescent or luminescent-based)

Microplate reader

Procedure:

Prepare a serial dilution of BML-288 in assay buffer.

In a microplate, add the recombinant PDE2 enzyme to each well.

Add the serially diluted BML-288 or vehicle control (DMSO) to the wells.

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

Initiate the reaction by adding the cAMP or cGMP substrate.

Incubate for a defined period to allow for enzymatic activity.

Stop the reaction and add the detection reagents according to the manufacturer's

instructions.

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

Calculate the percent inhibition for each BML-288 concentration and determine the IC₅₀

value.

Conclusion
BML-288 is a valuable research tool for investigating the roles of PDE2 in various physiological

and pathological processes. Its high potency and selectivity make it a suitable probe for

elucidating the downstream consequences of PDE2 inhibition. This technical guide provides

foundational information to support the design and execution of experiments utilizing BML-288,

and to aid in the interpretation of the resulting data. Further research into the therapeutic

applications of BML-288 and other PDE2 inhibitors is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b126668?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/265093775_The_Roles_of_Phosphodiesterase_2_in_the_Central_Nervous_and_Peripheral_Systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC7590001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7590001/
https://pubmed.ncbi.nlm.nih.gov/24899690/
https://pubmed.ncbi.nlm.nih.gov/24899690/
https://www.benchchem.com/product/b126668#bml-288-molecular-structure-and-properties
https://www.benchchem.com/product/b126668#bml-288-molecular-structure-and-properties
https://www.benchchem.com/product/b126668#bml-288-molecular-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b126668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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